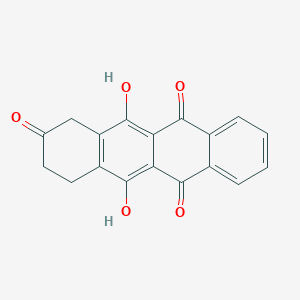
5,12-Dihydroxy-3,4-dihydrotetracene-2,6,11(1H)-trione
Cat. No. B8679955
M. Wt: 308.3 g/mol
InChI Key: MORCGAGNSSORNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04164503
Procedure details


There was prepared a mixture of glacial acetic acid (0.3 ml and concentrated sulfuric acid) 1.5 ml (which was cooled to 0° C. in an ice water bath). To this acid mixture was added 9-chloro-7,10-dihydro-6,11-dihydroxy-5,12-naphthacenedione (III) in a single batch and the mixture stirred. The mixture was permitted to warm slowly to ambient temperature over 3 hours at which temperature it was stirred for a further 24 hours. At the conclusion of this time the mixture was poured onto ice (ca. 25 g) and the organic layer extracted with chloroform (25 ml,×4) the chloroform extracts were combined, washed with saturated aqueous sodium bicarbonate, and with water, dried over anhydrous sodium sulfate, filtered, and the solvent removed from the filtrate under reduced pressure. The residue was washed with ether and further dried in vacuo to yield the "red ketone" 7,10-dihydro-6,11dihydroxy-5,9,12(8H)naphthacenetrione (IV) (18 mg, 76%). This product was shown to be homogeneous by thin layer chromatographic analysis and had the same Rf as an authentic sample (silica gel, 0.7% methanolic chloroform, Rf =0.59.
Name
9-chloro-7,10-dihydro-6,11-dihydroxy-5,12-naphthacenedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name

Yield
76%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH2:19][C:18]2[C:17]([OH:20])=[C:16]3[C:7]([C:8](=[O:22])[C:9]4[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=4[C:15]3=[O:21])=[C:6]([OH:23])[C:5]=2[CH2:4][CH:3]=1.C(O)(=[O:26])C>>[OH:23][C:6]1[C:5]2[CH2:4][CH2:3][C:2](=[O:26])[CH2:19][C:18]=2[C:17]([OH:20])=[C:16]2[C:7]=1[C:8](=[O:22])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=1[C:15]2=[O:21]
|
Inputs


Step One
|
Name
|
9-chloro-7,10-dihydro-6,11-dihydroxy-5,12-naphthacenedione
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CCC=2C(=C3C(C=4C=CC=CC4C(C3=C(C2C1)O)=O)=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
There was prepared
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for a further 24 hours
|
|
Duration
|
24 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the conclusion of this time the mixture was poured onto ice (ca. 25 g)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic layer extracted with chloroform (25 ml,×4) the chloroform extracts
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous sodium bicarbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with water, dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed from the filtrate under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue was washed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
further dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C2C(C=3C=CC=CC3C(C2=C(C=2CC(CCC12)=O)O)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18 mg | |
| YIELD: PERCENTYIELD | 76% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
